Methyl 2-(5-chloro-2-fluorobenzamido)-2-methylpropanoate
Description
Methyl 2-(5-chloro-2-fluorobenzamido)-2-methylpropanoate is a synthetic ester derivative featuring a substituted benzamido group attached to a methylpropanoate backbone. This compound is structurally characterized by a 5-chloro-2-fluorobenzoyl moiety linked via an amide bond to a methyl-substituted propanoate ester.
Properties
Molecular Formula |
C12H13ClFNO3 |
|---|---|
Molecular Weight |
273.69 g/mol |
IUPAC Name |
methyl 2-[(5-chloro-2-fluorobenzoyl)amino]-2-methylpropanoate |
InChI |
InChI=1S/C12H13ClFNO3/c1-12(2,11(17)18-3)15-10(16)8-6-7(13)4-5-9(8)14/h4-6H,1-3H3,(H,15,16) |
InChI Key |
IXRJXENGJBLEKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OC)NC(=O)C1=C(C=CC(=C1)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-chloro-2-fluorobenzamido)-2-methylpropanoate typically involves the condensation of 5-chloro-2-fluorobenzoic acid with 2-amino-2-methylpropanoic acid methyl ester. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound. Industrial methods may also incorporate green chemistry principles to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-chloro-2-fluorobenzamido)-2-methylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) in aqueous or alcoholic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Depending on the nucleophile, products may include various substituted benzamides.
Hydrolysis: The major product is 5-chloro-2-fluorobenzoic acid.
Reduction: The major product is the corresponding amine derivative.
Scientific Research Applications
Methyl 2-(5-chloro-2-fluorobenzamido)-2-methylpropanoate is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(5-chloro-2-fluorobenzamido)-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents enhance its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Ethyl 2-(2-(2,3-Difluorobenzylidene)-1-Phenylhydrazinyl)-2-Methylpropanoate
Methyl 6-(2,3-Difluorobenzyl)-9-Hydroxy-5-Methyl-7-Oxo-5,6-Diazaspiro[3.5]Non-8-Ene-8-Carboxylate
- Structure : A spirocyclic derivative (Reference Example 102 in ) with a diazaspiro core, retaining the methyl ester but incorporating a 2,3-difluorobenzyl group and hydroxyl/keto functionalities.
- Relevance: Demonstrates the utility of methylpropanoate esters in synthesizing complex heterocycles, though its bioactivity and stability may differ significantly due to the rigid spiro structure .
Impurities and Related Esters in Pharmaceutical Standards
highlights impurities structurally related to methylpropanoate esters, including:
Methyl 2-[4-(4-Chlorobenzoyl)-Phenoxy]-2-Methylpropanoate (MM0505.04)
- Structure: Substitutes the benzamido group with a phenoxy-linked 4-chlorobenzoyl moiety.
Ethyl 2-[4-(4-Chlorobenzoyl)-Phenoxy]-2-Methylpropanoate (MM0505.05)
- Structure : Ethyl ester analog of MM0505.04.
- Impact of Ester Group : Ethyl esters generally exhibit slightly lower polarity and slower hydrolysis rates than methyl esters, affecting pharmacokinetics in drug formulations .
Physicochemical and Analytical Comparisons
Table 1: Comparative Data for Methylpropanoate Derivatives
*DFBz = Difluorobenzylidene; MP = Methylpropanoate
Key Observations:
- Polarity Trends : The hydrazine-containing analog () shows higher polarity (shorter HPLC retention) due to polar N–N bonds and fluorine atoms.
- Molecular Weight : The target compound (MW ~285) is lighter than analogs with additional aromatic or heterocyclic groups (e.g., MM0505.04 at MW 332.78).
- Ester Influence : Methyl esters generally hydrolyze faster than ethyl esters, impacting metabolic stability in drug design .
Biological Activity
Methyl 2-(5-chloro-2-fluorobenzamido)-2-methylpropanoate (CAS: 1100091-04-0) is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
This compound has the following molecular formula:
It features a chloro and fluorine substitution on the benzamide moiety, which may influence its biological interactions and pharmacological profile.
Antiviral Activity
A study highlighted that compounds similar to this compound exhibit significant antiviral properties. For instance, aryl-amide derivatives have been shown to inhibit HIV reverse transcriptase effectively. This suggests that this compound may possess similar antiviral mechanisms .
Enzyme Inhibition
Research into enzyme inhibitors has indicated that modifications in the benzamide structure can enhance binding affinity to target enzymes. For example, the presence of halogen atoms like chlorine and fluorine can improve the selectivity and potency of these inhibitors against specific targets such as proteases or kinases .
Case Studies
- Antiparasitic Screening : In a study focused on developing new antitrypanosomal agents, various benzamide derivatives were synthesized and tested for their ability to inhibit Trypanosoma brucei. While specific data on this compound was not available, related compounds exhibited promising results, indicating potential for this compound in treating parasitic infections .
- Toxicity Assessments : Preliminary toxicity evaluations suggest that while many synthetic compounds can exhibit beneficial effects, they also carry risks of cytotoxicity. Compounds with structural similarities often require thorough safety assessments before clinical application due to potential adverse effects observed in preliminary trials .
Efficacy and Safety Profile
The efficacy of this compound is still under investigation. However, based on the biological activity of related compounds, it is hypothesized that it may demonstrate significant therapeutic potential against viral and parasitic diseases. Safety profiles will need to be established through rigorous testing protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
